molecular formula C21H20F3N3O2 B2748480 2-[(1-{2-[3-(Trifluoromethyl)phenyl]acetyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380056-70-0

2-[(1-{2-[3-(Trifluoromethyl)phenyl]acetyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2748480
CAS No.: 2380056-70-0
M. Wt: 403.405
InChI Key: BJDNKYVGWFSICV-UHFFFAOYSA-N
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Description

2-[(1-{2-[3-(Trifluoromethyl)phenyl]acetyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{2-[3-(Trifluoromethyl)phenyl]acetyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the coupling of the pyridine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{2-[3-(Trifluoromethyl)phenyl]acetyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(1-{2-[3-(Trifluoromethyl)phenyl]acetyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-{2-[3-(Trifluoromethyl)phenyl]acetyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-{2-[3-(Trifluoromethyl)phenyl]acetyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2/c22-21(23,24)18-5-1-3-15(9-18)11-20(28)27-8-2-4-17(13-27)14-29-19-10-16(12-25)6-7-26-19/h1,3,5-7,9-10,17H,2,4,8,11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDNKYVGWFSICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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